molecular formula C14H19NO4S2 B2656950 5-ethyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide CAS No. 1798483-71-2

5-ethyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide

Cat. No.: B2656950
CAS No.: 1798483-71-2
M. Wt: 329.43
InChI Key: SBWHPIFDYSZWNN-UHFFFAOYSA-N
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Description

5-ethyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science. The compound’s unique structure allows it to exhibit a variety of biological and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-sulfonamide with a furan derivative under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling of the furan and thiophene rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in monitoring and controlling the reaction parameters, leading to efficient production processes .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 5-ethyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications in medicinal chemistry, materials science, and biological research, supported by case studies and data tables.

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiophene and furan have shown potential in inhibiting cell proliferation in cancer models. The mechanism often involves enzyme inhibition pathways critical for tumor growth.

CompoundCell LineIC50 (µM)
This compoundTBDTBD
Cinnamic Acid DerivativeHepG253.20

Anti-inflammatory Properties
The compound has been noted for its ability to inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory effects. This is particularly relevant in the treatment of chronic inflammatory diseases.

Biological Research

Mechanisms of Action
The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Inhibits COX enzymes involved in inflammatory processes.
  • Signal Transduction Interference : Modulates pathways such as NF-κB, impacting immune responses.
  • DNA Interaction : Binds to DNA, potentially inhibiting replication in cancer cells.

Materials Science

The unique structural features of this compound allow it to be utilized in developing advanced materials, such as:

  • Polymers : Incorporating the sulfonamide group can enhance thermal stability and mechanical properties.
  • Coatings : The compound's chemical stability makes it suitable for protective coatings in various industrial applications.

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer properties of sulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study quantified the IC50 values, providing insights into their effectiveness as potential therapeutic agents.

Case Study 2: Anti-inflammatory Effects

In a separate investigation, the anti-inflammatory potential of the compound was assessed using in vitro assays that measured COX inhibition. The results indicated a promising profile for use in treating inflammatory conditions, highlighting the need for further clinical studies.

Mechanism of Action

The mechanism of action of 5-ethyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its sulfonamide group can interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined furan and thiophene rings, which provide a diverse range of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

5-ethyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Overview

The compound features several key structural components:

  • Thiophene ring : Contributes to the compound's reactivity and biological interactions.
  • Furan moiety : Enhances the compound's pharmacological potential.
  • Sulfonamide functional group : Known for various therapeutic applications, particularly in antimicrobial activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Biological Activity Mechanism References
AntimicrobialInhibition of bacterial growth through enzyme modulation
AnticancerInduction of apoptosis in cancer cells via specific pathways
Anti-inflammatoryReduction of pro-inflammatory cytokines

The biological mechanisms underlying the activity of this compound involve:

  • Enzyme Inhibition : The compound interacts with specific enzymes that are crucial for microbial survival and cancer cell proliferation.
  • Receptor Modulation : It may bind to certain receptors, altering their activity and influencing cellular responses.
  • Cytokine Regulation : The compound has shown potential in modulating inflammatory responses by affecting cytokine levels.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating infections .
  • Anticancer Research : In vitro studies revealed that this compound induced apoptosis in various cancer cell lines, suggesting its role as a potential anticancer drug .
  • Anti-inflammatory Effects : Research indicated that the compound could effectively reduce inflammation markers in animal models, highlighting its therapeutic potential in inflammatory diseases .

Future Directions

Further research is necessary to fully elucidate the molecular targets and pathways influenced by this compound. Potential areas for future studies include:

  • In vivo Studies : To assess the efficacy and safety profile in living organisms.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the compound's structure for enhanced activity and reduced side effects.
  • Mechanistic Studies : To better understand how the compound interacts with specific biological targets.

Properties

IUPAC Name

5-ethyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S2/c1-3-12-6-7-13(20-12)21(17,18)15-10-14(2,16)9-11-5-4-8-19-11/h4-8,15-16H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWHPIFDYSZWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(C)(CC2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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